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molecular formula C6H13Cl2N B8436995 1-(Chloromethyl)cyclopentan-1-amine hydrochloride

1-(Chloromethyl)cyclopentan-1-amine hydrochloride

Cat. No. B8436995
M. Wt: 170.08 g/mol
InChI Key: RCRKYBWNTIMDRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06353006B1

Procedure details

2,3-Dimethylaniline was converted to 2,3-dimethyl-4-iodoaniline according to Method A5a. The aniline was converted to 2,3-dimethyl-4-iodophenyl isothiocyanate according to Method A2a, Step 3. 1-Amino-1-(hydroxymethyl)cyclopentane was synthesized as described in Method B1c. The 2-hydroxyethylamine was reacted with SOCl2 according to Method B7e to give 1-amino-1-(chloromethyl)cyclopentane HCl salt. The 2-chloroethylamine was reacted with 2,3-dimethyl-4-iodophenyl isothiocyanate according to Method C1e to give 2-(2,3-dimethyl-4-iodophenylimino)-1-thia-3-azaspiro[4.4]nonane. The thiazolidine was reacted with isobutyl bromide according to Method D2h to give 3-isobutyl-2-(4-iodo-2-n-propylphenylimino)-1-thia-3-azaspiro[4.4]nonane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,3-dimethyl-4-iodophenyl isothiocyanate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[C:2]1[C:8](C)=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C[C:11]1[C:17](C)=[C:16](I)[CH:15]=[CH:14][C:12]=1[NH2:13].NC1C=CC=CC=1.CC1C(C)=C(I)C=CC=1N=C=S.[OH:39]CCN.O=S(Cl)[Cl:45]>>[NH2:4][C:3]1([CH2:2][OH:39])[CH2:5][CH2:6][CH2:7][CH2:8]1.[ClH:45].[NH2:13][C:12]1([CH2:11][Cl:45])[CH2:14][CH2:15][CH2:16][CH2:17]1 |f:7.8|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=CC=C1C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(N)C=CC(=C1C)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Four
Name
2,3-dimethyl-4-iodophenyl isothiocyanate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC(=C1C)I)N=C=S
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCCN
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=S(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1(CCCC1)CO
Name
Type
product
Smiles
Cl.NC1(CCCC1)CCl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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